(R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one
Overview
Description
®-5-(Aminomethyl)-1-methylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-(Aminomethyl)-1-methylpyrrolidin-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidinone core.
Chiral Resolution: The chiral center is introduced using chiral catalysts or by resolving the racemic mixture through crystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of ®-5-(Aminomethyl)-1-methylpyrrolidin-2-one may involve continuous flow reactors to ensure consistent quality and yield. Catalytic hydrogenation and reductive amination are commonly employed, with careful control of reaction parameters to maintain the desired chirality .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halides, alkoxides.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyrrolidinone derivatives.
Scientific Research Applications
Chemistry: ®-5-(Aminomethyl)-1-methylpyrrolidin-2-one is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and chiral intermediates .
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies .
Industry: In the industrial sector, ®-5-(Aminomethyl)-1-methylpyrrolidin-2-one is used in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of ®-5-(Aminomethyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of the target . The pyrrolidinone core provides structural stability and enhances binding affinity .
Comparison with Similar Compounds
- ®-2-Aminomethyl-1-ethylpyrrolidine
- ®-2-Aminomethyl-1-methylpyrrolidine
Comparison: ®-5-(Aminomethyl)-1-methylpyrrolidin-2-one is unique due to its specific substitution pattern on the pyrrolidinone ring, which imparts distinct chemical properties and reactivity compared to other similar compounds . Its chiral nature also makes it valuable in asymmetric synthesis and chiral drug development .
Properties
IUPAC Name |
(5R)-5-(aminomethyl)-1-methylpyrrolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8-5(4-7)2-3-6(8)9/h5H,2-4,7H2,1H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSAVRDCNKWFDA-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC1=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680179 | |
Record name | (5R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67433-50-5 | |
Record name | (5R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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